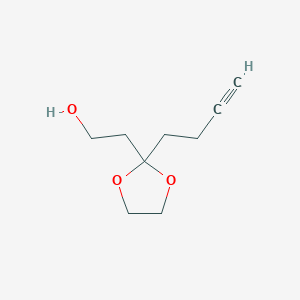
2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol" is not directly mentioned in the provided papers. However, the papers discuss related compounds and their properties, which can provide insights into the analysis of similar dioxolane derivatives. Dioxolanes are a class of heterocyclic organic compounds that are known for their applications in various fields, including as solvents and fuel additives .
Synthesis Analysis
The synthesis of dioxolane derivatives can be achieved through different methods. For instance, 2-Methyl-1,3-dioxolane-2-ethanol, a compound with a similar dioxolane structure, was synthesized from 4-hydroxy-2-butanone and ethylene glycol using a weak acid catalyst and ethyl acetate as the reaction solvent . This suggests that similar synthetic routes could potentially be applied to synthesize the compound , with adjustments for the specific functional groups present.
Molecular Structure Analysis
The molecular structure of dioxolane derivatives is characterized by a 1,3-dioxolane ring, which can be modified with various substituents. The presence of different functional groups can significantly affect the physical and chemical properties of these compounds. For example, the introduction of a but-3-ynyl group in the compound of interest could influence its reactivity and interaction with other molecules .
Chemical Reactions Analysis
Dioxolane derivatives can undergo various chemical reactions. The study on the preparation of 2-Methyl-1,3-dioxolane-2-ethanol and its subsequent bromination to form 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane demonstrates the reactivity of such compounds under different conditions . These reactions are crucial for the modification and functionalization of dioxolane derivatives for specific applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of dioxolane derivatives can be studied through experimental data such as densities, speeds of sound, and thermodynamic properties. For example, the solubility of a dioxolane mixture in water was found to be significantly lower than that of common gasoline oxygenates, indicating its potential as a sustainable gasoline blending component . Additionally, the interaction between binary mixtures of alkoxy alkanols and alcohols was investigated, providing insights into the molecular interactions and structural variations of such compounds .
Applications De Recherche Scientifique
Renewable Gasoline and Solvents
The derivative 2,3-Butanediol (2,3-BD), related to the chemical structure of 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol, can be dehydrated to form a mixture of 2-ethyl-2,4,5-trimethyl-1,3-dioxolanes and 4,5-dimethyl-2-isopropyl dioxolanes. These compounds exhibit high octane values and low water solubility, making them suitable for use as sustainable gasoline blending components, diesel oxygenates, or industrial solvents (Harvey, Merriman & Quintana, 2016).
Reactions and Synthesis
1,3-Dioxolane derivatives, similar in structure to 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol, can be synthesized through various reactions, including O-alkylation, O-acylation, and condensation with phenyl isocyanate. These processes can lead to the creation of derivatives with different functional properties (Raskil’dina, Borisova & Zlotskii, 2018).
Surface Tension and Density in Mixtures
Studies on mixtures involving 1,3-dioxolane reveal insights into the nature and type of intermolecular interactions in binary mixtures. These studies are crucial for understanding the properties of 1,3-dioxolane and its derivatives in various applications, including their use in renewable resources or as solvents (Calvo, Pintos, Amigo & Bravo, 2004).
Fuel Additives from Biomass
The conversion of biomass into useful organic compounds is gaining interest, and derivatives of 1,3-dioxolane, structurally related to 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol, are being explored as potential replacements for common fuel additives. This transition is particularly relevant for the synthesis of environmentally friendly fuel additives from renewable resources (Fan, Yan, Tao, Evans, Xiao & Kou, 2009).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(2-but-3-ynyl-1,3-dioxolan-2-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-2-3-4-9(5-6-10)11-7-8-12-9/h1,10H,3-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNUDHDRWVLMOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC1(OCCO1)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

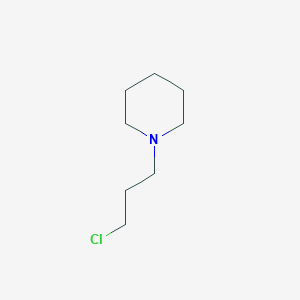
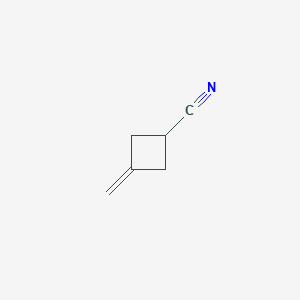
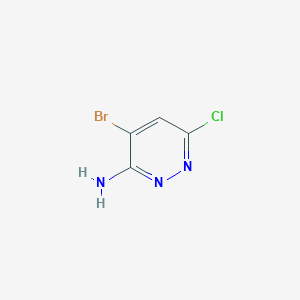
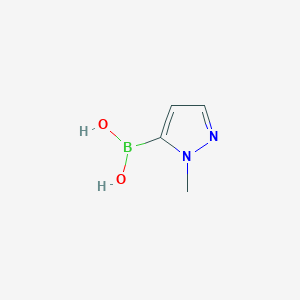
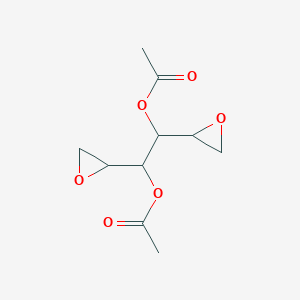
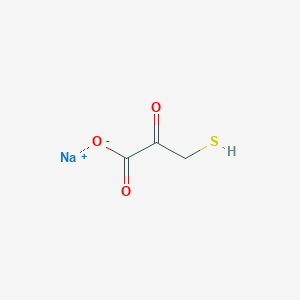
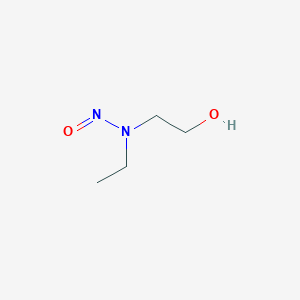
![Tert-butyl 7-benzyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B110615.png)
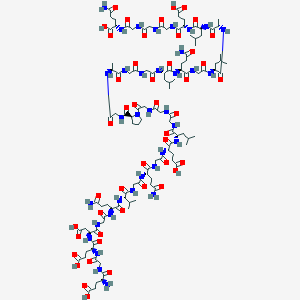
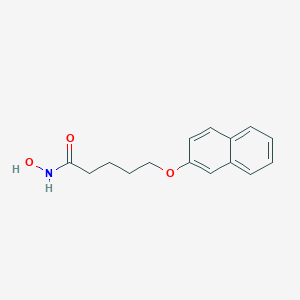
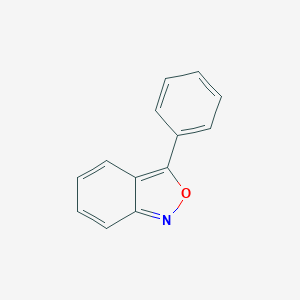
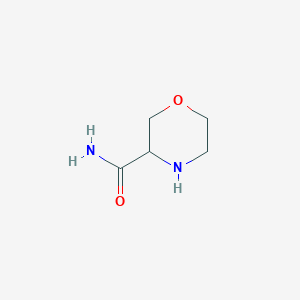
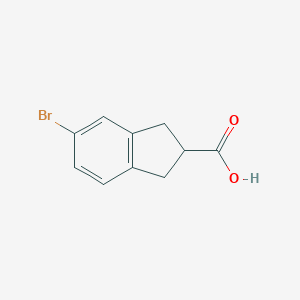
![5-(1-methylpiperidin-4-yl)-5H-dibenzo[a,d][7]annulen-5-ol](/img/structure/B110649.png)